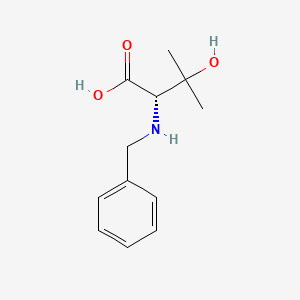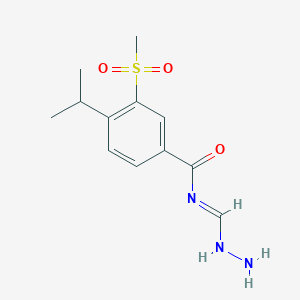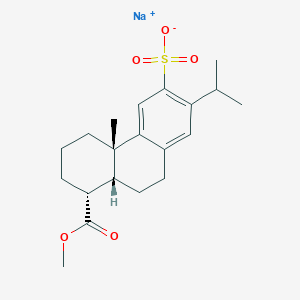
3,5-diamino-6-chloro-N-(hydrazinylmethylidene)pyrazine-2-carboxamide;dihydrate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “3,5-diamino-6-chloro-N-(hydrazinylmethylidene)pyrazine-2-carboxamide;dihydrate;hydrochloride” is a chemical entity listed in the PubChem database
Análisis De Reacciones Químicas
3,5-diamino-6-chloro-N-(hydrazinylmethylidene)pyrazine-2-carboxamide;dihydrate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: In this reaction, one functional group in the compound is replaced by another group. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. .
Aplicaciones Científicas De Investigación
3,5-diamino-6-chloro-N-(hydrazinylmethylidene)pyrazine-2-carboxamide;dihydrate;hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound may be used in biochemical assays to study enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 3,5-diamino-6-chloro-N-(hydrazinylmethylidene)pyrazine-2-carboxamide;dihydrate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used .
Comparación Con Compuestos Similares
3,5-diamino-6-chloro-N-(hydrazinylmethylidene)pyrazine-2-carboxamide;dihydrate;hydrochloride can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups. For example, compounds with similar molecular frameworks or those that undergo similar types of chemical reactions can be considered. The unique properties of this compound, such as its specific reactivity or biological activity, distinguish it from these similar compounds .
Propiedades
IUPAC Name |
3,5-diamino-6-chloro-N-(hydrazinylmethylidene)pyrazine-2-carboxamide;dihydrate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN7O.ClH.2H2O/c7-3-5(9)14-4(8)2(13-3)6(15)11-1-12-10;;;/h1H,10H2,(H4,8,9,14)(H,11,12,15);1H;2*1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEBOPRGGBHAOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NC(=O)C1=C(N=C(C(=N1)Cl)N)N)NN.O.O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=NC(=O)C1=C(N=C(C(=N1)Cl)N)N)NN.O.O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N7O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R,4S)-3-acetamido-4-(hydrazinylmethylideneamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B8065588.png)




![(3R,3aR,6S,6aS)-6-methoxy-6-methyl-tetrahydro-2H-furo[3,2-b]furan-3-ol](/img/structure/B8065626.png)






